molecular formula C11H16N2O B174831 1-(Pyridin-4-ylmethyl)piperidin-4-ol CAS No. 148729-35-5

1-(Pyridin-4-ylmethyl)piperidin-4-ol

Cat. No. B174831
M. Wt: 192.26 g/mol
InChI Key: GJWPEMSCJGJSOS-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C11H16N2O . It is a derivative of piperidin-4-ol, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(Pyridin-4-ylmethyl)piperidin-4-ol”, has been a subject of research. An efficient synthetic route has been reported, yielding valuable piperidin-4-one derivatives via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-ylmethyl)piperidin-4-ol” includes a piperidin-4-ol ring attached to a pyridin-4-ylmethyl group . The InChI string representation of the molecule is InChI=1S/C10H14N2O/c13-10-3-7-12 (8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-4-ylmethyl)piperidin-4-ol” are not detailed in the search results, piperidin-4-ol derivatives are known to be involved in various chemical reactions. For instance, they can be obtained via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Physical And Chemical Properties Analysis

The compound “1-(Pyridin-4-ylmethyl)piperidin-4-ol” has a molecular weight of 178.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 1 and a topological polar surface area of 36.4 Ų .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives :

    • The synthesis of various piperidine derivatives, including those with a pyridinylmethyl substitution, has been explored in several studies. For instance, Shen Li (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, with an overall yield of about 62% (Li, 2012).
    • Similarly, other research involved the synthesis of complex structures like 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine, indicating these derivatives’ potential as dopamine receptor ligands (Guca, 2014).
  • Structural and Spectroscopic Studies :

    • The compound 4-((phenylimino)methyl)naphthalen-1-ol and its variants, including those with a piperidinylmethyl substitution, have been synthesized and studied, revealing controlled shifts in tautomeric equilibrium through molecular spectroscopy and quantum-chemical calculations (Deneva et al., 2013).
    • In another study, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using techniques like FT-IR, NMR, and UV, alongside quantum chemical methods, highlighting the molecule’s intricate properties (Devi, Bishnoi, & Fatma, 2020).
  • Receptor Binding and Biological Activity :

    • Research on 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine showcased its potential as a dopamine D4 receptor ligand through in vitro receptor binding assays, emphasizing the therapeutic potentials of such structures (Fang-wei, 2013).
    • In another context, compounds derived from piperazine-2,6-dione, including those with pyridinylmethyl substitution, exhibited promising anticancer activities against various cancer cell lines, reflecting the broad application scope of these derivatives (Kumar et al., 2013).

Future Directions

The future directions for the study and application of “1-(Pyridin-4-ylmethyl)piperidin-4-ol” and similar compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in pharmaceuticals .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPEMSCJGJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435274
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)piperidin-4-ol

CAS RN

148729-35-5
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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